Ethyl 4-methoxy-2,6-dimethylbenzoate

Beschreibung

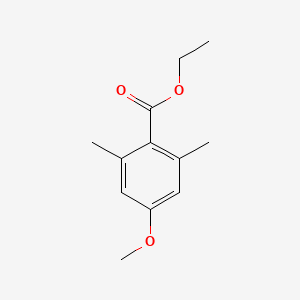

Ethyl 4-methoxy-2,6-dimethylbenzoate (CAS: 412949-76-9) is an aromatic ester with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol. It is characterized by a benzoate core substituted with a methoxy group at the para position (C4) and methyl groups at the ortho positions (C2 and C6), with an ethyl ester functional group . This compound is manufactured under stringent ISO-certified conditions with a purity of ≥97% and serves as a critical intermediate in pharmaceutical active ingredient (API) synthesis .

Eigenschaften

IUPAC Name |

ethyl 4-methoxy-2,6-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-5-15-12(13)11-8(2)6-10(14-4)7-9(11)3/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLHRQGZDSZGHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxy-2,6-dimethylbenzoate can be synthesized through the esterification of 4-methoxy-2,6-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-methoxy-2,6-dimethylbenzoate involves similar esterification processes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-methoxy-2,6-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.

Major Products Formed

Oxidation: 4-methoxy-2,6-dimethylbenzoic acid.

Reduction: 4-methoxy-2,6-dimethylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Preparation Techniques

Ethyl 4-methoxy-2,6-dimethylbenzoate can be synthesized through the esterification of 4-methoxy-2,6-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion:

Industrial Production

In industrial settings, similar esterification processes are utilized but optimized for larger scales. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to enhance yield and purity.

Chemistry

Ethyl 4-methoxy-2,6-dimethylbenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : The methoxy group can be oxidized to form a carboxylic acid derivative.

- Reduction : The ester group can be reduced to an alcohol.

Wirkmechanismus

The mechanism of action of ethyl 4-methoxy-2,6-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ester groups play a crucial role in its binding affinity and specificity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

Substituent Effects :

- Methoxy vs. Hydroxyl : The methoxy group in the target compound (C4) is electron-donating, enhancing stability under acidic conditions compared to the hydroxyl group in analogs like ethyl 4-hydroxy-2,6-dimethylbenzoate, which is prone to oxidation and hydrogen bonding .

- Ester Group : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (e.g., methyl 4-hydroxy-2,6-dimethylbenzoate), influencing bioavailability and metabolic pathways .

Reactivity and Synthesis: Chlorinated analogs (e.g., ethyl 2,6-dichloro-3-hydroxy-4-methoxybenzoate) require specialized halogenation steps, whereas the target compound is synthesized via esterification and methylation of phenolic precursors .

Applications :

- The target compound’s high purity and stability make it preferable for API synthesis, while hydroxylated analogs (e.g., ethyl 4-hydroxy-2,6-dimethylbenzoate) may serve as intermediates for further functionalization .

Biologische Aktivität

Ethyl 4-methoxy-2,6-dimethylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

- CAS Number : 412949-76-9

Ethyl 4-methoxy-2,6-dimethylbenzoate is characterized by its aromatic structure, which includes methoxy and ester functional groups. These features play a significant role in its biological interactions.

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The methoxy and ester groups enhance its binding affinity and specificity, potentially leading to the formation of active metabolites that exert biological effects.

Biological Activities

Research has indicated several biological activities associated with ethyl 4-methoxy-2,6-dimethylbenzoate:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens. It has been particularly noted for its effectiveness against Candida albicans , a common fungal pathogen .

- Anti-inflammatory Effects : Similar compounds in the dimethoxybenzoate family have demonstrated anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. Ethyl 4-methoxy-2,6-dimethylbenzoate may share these properties due to its structural similarities.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. For instance, derivatives of related compounds have shown promising results in inhibiting the growth of pancreatic cancer cells .

Data Table: Biological Activity Summary

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against C. albicans | |

| Anti-inflammatory | Inhibition of inflammatory enzymes | |

| Cytotoxicity | Inhibition of cancer cell growth |

Case Studies

- Antimicrobial Study : A study conducted on various extracts containing ethyl 4-methoxy-2,6-dimethylbenzoate demonstrated significant antimicrobial activity against C. albicans. The extract showed a minimum inhibitory concentration (MIC) lower than that of conventional antifungal agents, suggesting its potential as an alternative treatment option.

- Cytotoxicity Evaluation : In vitro assays using established pancreatic ductal adenocarcinoma cell lines revealed that ethyl 4-methoxy-2,6-dimethylbenzoate significantly reduced cell viability in a dose-dependent manner. The study indicated that at higher concentrations, the compound could induce apoptosis in cancer cells .

- Anti-inflammatory Mechanism : Research exploring the anti-inflammatory properties of structurally similar compounds highlighted the inhibition of cyclooxygenase (COX) enzymes as a key mechanism. Ethyl 4-methoxy-2,6-dimethylbenzoate may exert similar effects through competitive inhibition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-methoxy-2,6-dimethylbenzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves esterification of 4-methoxy-2,6-dimethylbenzoic acid using ethanol under acid catalysis (e.g., H₂SO₄). Optimization strategies include:

- Temperature control : Maintaining reflux conditions (~78°C for ethanol) to ensure complete esterification while avoiding decomposition .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product. Parallel methods are used for structurally similar esters like ethyl 4-chloro-2,6-dimethylbenzoate .

- Monitoring : Thin-layer chromatography (TLC) or GC-MS to track reaction progress and identify byproducts .

Q. How can researchers characterize the purity and structural integrity of Ethyl 4-methoxy-2,6-dimethylbenzoate using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165-170 ppm in ¹³C NMR), methoxy group (δ ~3.8 ppm in ¹H NMR), and aromatic protons (δ ~6.5-7.5 ppm, split due to dimethyl substitution) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 208 for [M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group) confirm molecular weight and functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, referencing retention times against standards .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions (e.g., collision cross-sections) and experimental reactivity data for Ethyl 4-methoxy-2,6-dimethylbenzoate?

- Methodological Answer :

- Validation via isotopic labeling : Deuterated analogs (e.g., CD₃O-substituted derivatives) can isolate electronic effects vs. steric contributions, as seen in studies on methoxybenzaldehydes .

- Density Functional Theory (DFT) : Compare calculated reaction pathways (e.g., hydrolysis kinetics) with experimental results. Adjust solvent models (PCM for polar solvents) to align with observed data .

- Statistical analysis : Use multivariate regression to identify outliers in datasets, particularly when steric hindrance from 2,6-dimethyl groups deviates from idealized models .

Q. How do the methoxy and methyl substituents influence the compound’s electronic properties and interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Electron-donating effects : The methoxy group increases electron density on the aromatic ring, enhancing π-π stacking with hydrophobic enzyme pockets. This is analogous to studies on 4-methoxyestrone derivatives .

- Steric effects : The 2,6-dimethyl groups restrict rotational freedom, potentially improving binding specificity. Competitive inhibition assays (e.g., with cytochrome P450 isoforms) can quantify these effects .

- Molecular docking : Software like AutoDock Vina models interactions with proteins, validated by mutagenesis studies to identify critical residues .

Q. What experimental designs mitigate challenges in scaling up Ethyl 4-methoxy-2,6-dimethylbenzoate synthesis while maintaining reproducibility?

- Methodological Answer :

- Flow chemistry : Continuous reactors reduce batch variability, as demonstrated in the synthesis of ethyl 4-fluoro-2,6-dimethylbenzoate .

- In-line analytics : Real-time FTIR or Raman spectroscopy monitors intermediate formation, ensuring consistent reaction progression .

- Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, solvent ratios) using response surface methodology to identify robust conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities (e.g., antioxidant vs. antimicrobial effects) of structurally related esters?

- Methodological Answer :

- Replicate assays : Use standardized protocols (e.g., DPPH for antioxidants, MIC for antimicrobials) to minimize inter-lab variability. For example, Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate showed activity only under specific pH conditions .

- Meta-analysis : Compare datasets across studies, noting differences in cell lines, concentrations, or solvent carriers. Contradictions in enzyme inhibition may arise from assay interference by dimethyl sulfoxide (DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.